5-Hydroxy-2'-o-methyluridine

CAS No.:

Cat. No.: VC18807459

Molecular Formula: C10H14N2O7

Molecular Weight: 274.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14N2O7 |

|---|---|

| Molecular Weight | 274.23 g/mol |

| IUPAC Name | 5-hydroxy-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione |

| Standard InChI | InChI=1S/C10H14N2O7/c1-18-7-6(15)5(3-13)19-9(7)12-2-4(14)8(16)11-10(12)17/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1 |

| Standard InChI Key | XSRHWUSRVLRIKN-JXOAFFINSA-N |

| Isomeric SMILES | CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)O)CO)O |

| Canonical SMILES | COC1C(C(OC1N2C=C(C(=O)NC2=O)O)CO)O |

Introduction

Chemical Identity and Structural Features

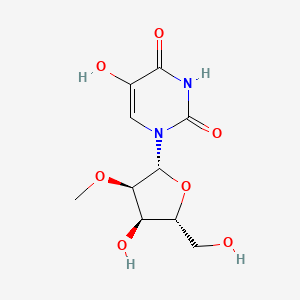

5-Hydroxy-2'-O-methyluridine (C₁₀H₁₄N₂O₇, molecular weight 274.23 g/mol) belongs to the class of 2'-O-alkylated nucleosides, where the ribose sugar is modified at the 2'-position with a methyl group (Figure 1). The hydroxyl group at C5 distinguishes it from related analogs like 5-methyl-2'-O-methyluridine (CAS 55486-09-4) . This modification alters the electronic and steric properties of the uracil base, impacting its interactions with enzymes and nucleic acid polymers.

Table 1: Key Molecular Properties of 5-Hydroxy-2'-O-methyluridine

| Property | Value |

|---|---|

| CAS Number | 2030403-78-0 |

| Molecular Formula | C₁₀H₁₄N₂O₇ |

| Molecular Weight | 274.23 g/mol |

| Density | 1.5 ± 0.1 g/cm³ (estimated) |

| PSA (Polar Surface Area) | 113.78 Ų |

| LogP (Partition Coefficient) | -0.55 (predicted) |

The compound’s structural features are critical for its function. The 2'-O-methyl group confers resistance to ribonuclease degradation, a property exploited in stabilizing therapeutic oligonucleotides . Meanwhile, the C5 hydroxyl group introduces hydrogen-bonding variability, enabling non-canonical base pairing .

Synthesis and Manufacturing

5-Hydroxy-2'-O-methyluridine is synthesized through solid-phase phosphoramidite chemistry, a method widely used for oligonucleotide production. As reported by MolCore BioPharmatech, the compound is manufactured under ISO-certified conditions with a purity ≥97% . Key steps include:

-

Protection of the 5-hydroxy group: Temporary protecting groups (e.g., dimethoxytrityl, DMTr) are used to prevent undesired reactions during synthesis.

-

2'-O-methylation: The ribose 2'-hydroxyl is methylated using methylating agents like iodomethane in the presence of a base.

-

Deprotection and purification: Final deprotection under mild acidic conditions yields the target compound, which is purified via HPLC .

This synthetic route ensures high fidelity and scalability, making the compound suitable for industrial applications.

Physicochemical and Spectral Properties

Spectroscopic Characterization

-

UV-Vis Spectroscopy: Exhibits a λₘₐₐₓ at 260 nm, typical of pyrimidine nucleosides.

-

Mass Spectrometry: ESI-MS shows a predominant [M+H]⁺ peak at m/z 275.23, consistent with its molecular weight .

-

NMR Analysis: ¹H NMR (D₂O) signals include δ 5.90 (d, H1'), δ 4.35 (m, H2'), and δ 8.15 (s, H6) .

Biological Activity and Mechanisms

Base-Pairing Properties

Studies on 5-hydroxyuridine (5-OHU), a related lesion in RNA, reveal that the C5 hydroxyl group disrupts canonical Watson-Crick base pairing. In DNA-RNA heteroduplexes, 5-OHU preferentially pairs with adenine and guanine, with stability trends: A:5-OHU > G:5-OHU > T:5-OHU ≈ C:5-OHU . This mismatch propensity suggests that 5-Hydroxy-2'-O-methyluridine could induce mutagenic effects or serve as a probe for studying DNA repair mechanisms.

Applications in Pharmaceutical Research

Nucleic Acid Therapeutics

The 2'-O-methyl modification is a hallmark of siRNA and antisense oligonucleotides, enhancing nuclease resistance and pharmacokinetics . Incorporating 5-Hydroxy-2'-O-methyluridine into such constructs could further modulate target binding and off-target effects via its altered base-pairing properties.

Antimicrobial Drug Development

Modified nucleosides, including 5-ethynyl and 5-hydroxymethyl derivatives, exhibit antimycobacterial activity by inhibiting nucleic acid synthesis . While 5-Hydroxy-2'-O-methyluridine’s efficacy against Mycobacterium tuberculosis remains untested, its structural features align with compounds showing synergistic effects with existing antibiotics .

Diagnostic and Imaging Tools

As a thymidine analog, 5-Hydroxy-2'-O-methyluridine could label dividing cells in DNA synthesis tracking assays, akin to 5-ethylnyl-2'-deoxyuridine (EdU) . Its fluorescent or radiolabeled derivatives might enable real-time monitoring of cellular proliferation in cancer or infectious diseases.

Future Directions and Challenges

-

Mechanistic Studies: Elucidate the enzymatic pathways metabolizing 5-Hydroxy-2'-O-methyluridine, particularly in human cells.

-

Therapeutic Optimization: Explore co-drug strategies, such as conjugating the compound with existing antitubercular agents (e.g., pyrazinamide), to enhance efficacy .

-

Toxicological Profiling: Assess long-term safety and potential off-target effects in in vivo models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume